(2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic adenosine derivative. Adenosine is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The modification of adenosine with allyl and cyclohexyl groups at the N(6) position enhances its biological activity and specificity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the alkylation of adenosine. The process begins with the protection of the hydroxyl groups of adenosine to prevent unwanted reactions. The N(6) position is then selectively alkylated with allyl and cyclohexyl groups using appropriate alkylating agents under controlled conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or cyclohexyl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like halides or amines in polar solvents under reflux conditions.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the allyl or cyclohexyl groups.
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in modulating adenosine receptors, which are involved in various physiological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
(2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects primarily through interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various cellular responses. The compound’s unique structure allows it to selectively bind to specific adenosine receptor subtypes, modulating their activity and influencing downstream signaling pathways. This selective binding can result in various physiological effects, such as vasodilation, anti-inflammatory responses, and neuroprotection.
Comparison with Similar Compounds
N(6)-Cyclohexyladenosine: Another adenosine derivative with a cyclohexyl group at the N(6) position.
N(6)-Allyladenosine: An adenosine derivative with an allyl group at the N(6) position.
N(6)-Benzyladenosine: An adenosine derivative with a benzyl group at the N(6) position.
Comparison: (2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of both allyl and cyclohexyl groups at the N(6) position. This dual modification enhances its specificity and potency compared to compounds with a single modification. The combination of these groups allows for more precise modulation of adenosine receptors, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
55611-38-6 |
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Molecular Formula |
C19H27N5O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[cyclohexyl(prop-2-enyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H27N5O4/c1-2-8-23(12-6-4-3-5-7-12)17-14-18(21-10-20-17)24(11-22-14)19-16(27)15(26)13(9-25)28-19/h2,10-13,15-16,19,25-27H,1,3-9H2/t13-,15-,16-,19-/m1/s1 |
InChI Key |
JZKMIPDOAWBAHE-NVQRDWNXSA-N |
SMILES |
C=CCN(C1CCCCC1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Isomeric SMILES |
C=CCN(C1CCCCC1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C=CCN(C1CCCCC1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Synonyms |
ACHA N(6)-allyl-N(6)-cyclohexyladenosine |
Origin of Product |
United States |
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